molecular formula C8H7NS B14739697 2,3-Dihydro-1H-isoindole-1-thione CAS No. 4733-48-6

2,3-Dihydro-1H-isoindole-1-thione

Cat. No.: B14739697
CAS No.: 4733-48-6
M. Wt: 149.21 g/mol
InChI Key: SXRCQHFRJVTJCP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-1-thione is a heterocyclic compound characterized by a sulfur atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-isoindole-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione to the corresponding thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2,3-Dihydro-1H-isoindole-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-isoindole-1-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

    2,3-Dihydro-1H-isoindole-1-one: Similar structure but with an oxygen atom instead of sulfur.

    1H-Isoindole-1-thione: Lacks the dihydro component, leading to different reactivity.

    2,3-Dihydro-1H-isoindole-1,3-dione: Contains an additional carbonyl group, altering its chemical properties.

Uniqueness: 2,3-Dihydro-1H-isoindole-1-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4733-48-6

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2,3-dihydroisoindole-1-thione

InChI

InChI=1S/C8H7NS/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10)

InChI Key

SXRCQHFRJVTJCP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=S)N1

Origin of Product

United States

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